2-(Cyclobutylamino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is also known by its IUPAC name, cyclobutylglycine hydrochloride . This compound is characterized by the presence of a cyclobutyl group attached to an aminoacetic acid moiety, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)acetic acid hydrochloride typically involves the reaction of cyclobutylamine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)acetic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(Cyclobutylamino)acetic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A related compound with a similar cyclobutyl group but lacking the aminoacetic acid moiety.
Aminoacetic acid (Glycine): A simple amino acid that shares the aminoacetic acid structure but lacks the cyclobutyl group.
Uniqueness
2-(Cyclobutylamino)acetic acid hydrochloride is unique due to the presence of both the cyclobutyl and aminoacetic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-(cyclobutylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-7-5-2-1-3-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI Key |
LIKKNBLALIJUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.